![molecular formula C₂₄H₂₅NO₅ B1141305 (13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino CAS No. 87302-61-2](/img/no-structure.png)
(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino
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Description
The compound (13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinolin-11 (9H)-one
is an intermediate in the synthesis of (+)-(S)-Tylophorine . It is a major alkaloid of Tylophora indica .
Molecular Structure Analysis
The molecular weight of the compound is 407.46 and its molecular formula is C24H25NO5 . It appears as a yellow solid .Physical And Chemical Properties Analysis
The compound is soluble in DCM (Dichloromethane) . It has a molecular weight of 407.46 and a molecular formula of C24H25NO5 . The compound appears as a yellow solid .Mechanism of Action
Future Directions
The future directions of research and application of this compound are not detailed in the search results. Given its role as an intermediate in the synthesis of (+)-(S)-Tylophorine , future research may focus on improving the synthesis process or exploring the properties and applications of this alkaloid.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (13aS)-12,13,13a,14-tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino involves the condensation of two key starting materials, 2-methoxyphenylacetonitrile and 2,3,4,9-tetramethoxyphenanthrene-1,10-dione, followed by a series of reactions to form the final product.", "Starting Materials": [ "2-methoxyphenylacetonitrile", "2,3,4,9-tetramethoxyphenanthrene-1,10-dione", "Sodium hydride", "Methanol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2-methoxyphenylacetonitrile and 2,3,4,9-tetramethoxyphenanthrene-1,10-dione using sodium hydride as a base in methanol to form a dihydroisoquinoline intermediate.", "Step 2: Reduction of the dihydroisoquinoline intermediate using hydrogen gas and palladium on carbon as a catalyst to form the tetrahydroisoquinoline intermediate.", "Step 3: Methylation of the tetrahydroisoquinoline intermediate using methyl iodide and potassium carbonate as a base to form the tetramethoxy derivative.", "Step 4: Dehydration of the tetramethoxy derivative using trifluoroacetic acid to form the final product, (13aS)-12,13,13a,14-tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino." ] } | |
CAS RN |
87302-61-2 |
Product Name |
(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino |
Molecular Formula |
C₂₄H₂₅NO₅ |
Molecular Weight |
407.46 |
Origin of Product |
United States |
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